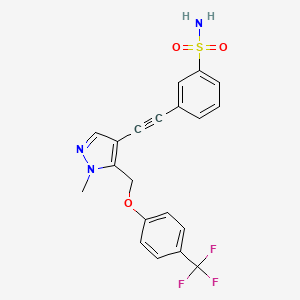

Ethinyl-pyrazole derivative 2

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H16F3N3O3S |

|---|---|

Molecular Weight |

435.4 g/mol |

IUPAC Name |

3-[2-[1-methyl-5-[[4-(trifluoromethyl)phenoxy]methyl]pyrazol-4-yl]ethynyl]benzenesulfonamide |

InChI |

InChI=1S/C20H16F3N3O3S/c1-26-19(13-29-17-9-7-16(8-10-17)20(21,22)23)15(12-25-26)6-5-14-3-2-4-18(11-14)30(24,27)28/h2-4,7-12H,13H2,1H3,(H2,24,27,28) |

InChI Key |

RTQHVIORPPJRPP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)C#CC2=CC(=CC=C2)S(=O)(=O)N)COC3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethinyl Pyrazole Derivative 2 and Analogues

Classical and Mechanistic Considerations in Ethinyl-Pyrazole Synthesis

The classical and most fundamental method for constructing the pyrazole (B372694) core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.org When using an unsymmetrical 1,3-dicarbonyl substrate with a substituted hydrazine, this method can lead to the formation of regioisomeric pyrazoles, often with poor selectivity. thieme-connect.comthieme-connect.com The separation of these isomers can be challenging, often requiring chromatography or repeated crystallizations, which can significantly lower the isolated yield of the desired product. thieme-connect.com

Another well-established route involves the reaction of acetylenic ketones with hydrazines. thieme-connect.com While this method directly yields pyrazoles, historical reports often indicated a lack of regiochemical control, resulting in mixtures of isomers. thieme-connect.com More recent studies, however, have demonstrated that high and predictable regioselectivity can be achieved in the synthesis of 1,3,5-substituted pyrazoles from acetylenic ketones and substituted hydrazines. thieme-connect.com The regioselectivity is largely independent of the electronic nature of the substituents on the acetylenic ketone. thieme-connect.com

A third classical approach is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. thieme-connect.comsci-hub.se However, the use of potentially carcinogenic hydrazines and toxic transition metals, along with limitations in substrate scope and regioselectivity, has diminished the appeal of this method. sci-hub.se

Novel Catalytic Approaches (e.g., Metal-Catalyzed Cross-Coupling, Organocatalysis) for Ethinyl-Pyrazole Core Construction

Modern synthetic chemistry has introduced a variety of catalytic methods to overcome the limitations of classical approaches, offering improved efficiency, selectivity, and functional group tolerance.

Metal-Catalyzed Cross-Coupling Reactions:

The Sonogashira cross-coupling reaction is a powerful tool for introducing the ethinyl group onto a pre-formed pyrazole ring. This reaction typically involves the coupling of a halo-pyrazole with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This method has been successfully used for the synthesis of various ethinyl-pyrazole derivatives.

In a novel one-pot approach, a palladium- and copper-catalyzed sequential acyl Sonogashira coupling followed by intramolecular cyclization has been developed for the regioselective synthesis of substituted pyrazoles. rsc.org This method utilizes in-situ generated palladium nanoparticles (PdNPs) in an environmentally friendly PEG-400/water medium. rsc.org Furthermore, a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones has been established for the efficient preparation of pyrazoles, including those with bioactive trifluoromethyl groups. rsc.org

Organocatalysis:

Organocatalysis has emerged as a greener and often more cost-effective alternative to metal catalysis. An organocatalytic inverse-electron-demand [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates, catalyzed by secondary amines, generates substituted pyrazoles with high regioselectivity at room temperature. sci-hub.senih.gov This method is highly modular due to the wide availability of starting materials. sci-hub.senih.gov

Furthermore, simple pyrazoles themselves can act as efficient bifunctional organocatalysts for the C-H carboxylation of alkynes with CO2, rivaling the efficiency of some metal catalysts. rsc.org Organocatalytic domino reactions, such as the Michael addition, have been employed for the stereoselective synthesis of chiral dihydropyrano[2,3-c]pyrazoles. metu.edu.tr The asymmetric 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles, catalyzed by a bifunctional thiourea, provides chiral compounds containing both isoxazole (B147169) and pyrazole moieties in good yields and high enantioselectivities. rsc.org

Sustainable and Green Chemistry Methodologies (e.g., Microwave-Assisted, Solvent-Free, Mechanochemical Syntheses) in Pyrazole Derivatization

In line with the principles of green chemistry, several sustainable methods have been developed for the synthesis of pyrazole derivatives, focusing on reducing waste, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Synthesis:

Microwave irradiation has been shown to significantly accelerate the synthesis of pyrazole derivatives, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. dergipark.org.trresearchgate.netgsconlinepress.comdergipark.org.tr This technique has been successfully applied to the synthesis of sugar-based pyrazole derivatives in water, highlighting its potential for creating biologically relevant molecules in an eco-friendly manner. rsc.org Microwave-assisted synthesis is recognized for its ability to enhance reaction rates, improve product selectivity, and prevent environmental pollution. dergipark.org.trresearchgate.net

Solvent-Free Synthesis:

Conducting reactions in the absence of a solvent minimizes waste and can simplify product purification. A highly regioselective, solvent-free domino process catalyzed by montmorillonite (B579905) K10 clay has been described for the synthesis of 1,3,4-trisubstituted and 1,4-disubstituted pyrazoles. rsc.org Interestingly, the presence of organic solvents was found to have a detrimental effect on pyrazole formation in this system. rsc.org Another green, solvent-free method for synthesizing pyrazole derivatives involves the use of tetrabutylammonium (B224687) bromide at room temperature, with product yields ranging from 75-86%. tandfonline.comtandfonline.com

Mechanochemical Synthesis:

Mechanochemical synthesis, which involves grinding solid reactants together, is an emerging solvent-free technique that promotes organic reactions in a greener way. thieme-connect.com This method has been used for the one-pot, three-component synthesis of 3,5-dimethyl-4-(arylsulfanyl)pyrazoles in good to excellent yields by grinding the reactants in a mortar and pestle. researchgate.net Ball-milling, a form of mechanochemistry, has been successfully applied to the synthesis of polyfunctionalized pyrazoles, including fluorinated derivatives. mdpi.com Mechanochemical methods are often more efficient and environmentally friendly than traditional solution-based processes. researchgate.net

Multicomponent Reaction (MCR) Strategies for Diversified Ethinyl-Pyrazole Libraries

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for generating molecular diversity. researchgate.net

Several MCR strategies have been developed for the synthesis of pyrazole libraries. mdpi.com A one-pot, four-component reaction of cyclic CH-acids, malononitrile, cyanoacetohydrazide, and ninhydrin (B49086) in refluxing ethanol (B145695) under catalyst-free conditions yields a library of spiropyrans. mdpi.com Another four-component reaction involving (hetero)aromatic aldehydes, hydrazine hydrate, β-ketoesters, and enolizable active methylene (B1212753) compounds, catalyzed by piperidine (B6355638) in water, produces pyrano[2,3-c]pyrazole derivatives in high yields. mdpi.com A solvent-free, five-component reaction has also been developed for the synthesis of highly substituted pyrano[2,3-c]pyrazoles. mdpi.com

A titanium-mediated multicomponent [2+2+1] route to pyrazoles from alkynes, nitriles, and a titanium imido complex has also been reported. nih.gov MCRs offer significant advantages for the efficient and well-organized synthesis of varied pyrazole derivatives, allowing for a wide range of modifications and the creation of diverse molecular libraries. researchgate.net

Regioselective and Stereoselective Synthesis of Ethinyl-Pyrazole Derivative 2 Enantiomers/Diastereomers

The control of regioselectivity and stereoselectivity is crucial for the synthesis of specific isomers of biologically active molecules.

Regioselective Synthesis:

The regioselective synthesis of substituted pyrazoles can be achieved through various methods. The condensation of 1,3-diketones with arylhydrazines in aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), provides a highly regioselective route to 1-aryl-3,4,5-substituted pyrazoles. thieme-connect.comorganic-chemistry.org A copper(II)-catalyzed cascade reaction of saturated ketones with hydrazines or aldehyde hydrazones also offers a highly convenient and regioselective synthesis of 1,3-disubstituted or 1,3,4-trisubstituted pyrazoles. sioc-journal.cn The reaction of acetylenic ketones with mono-substituted alkyl and arylhydrazines has been shown to be highly regioselective, leading to 1,3,5-substituted pyrazoles in excellent yields. thieme-connect.com

Stereoselective Synthesis:

The stereoselective synthesis of chiral pyrazole derivatives is an active area of research. A novel approach for the asymmetric synthesis of pyrazole derivatives carrying a chiral center directly bonded to a nitrogen atom has been developed using tert-butanesulfinamide as a chiral auxiliary. rsc.org Isosteviol-fused pyrazoline and pyrazole derivatives have been synthesized via intramolecular 1,3-dipolar cycloaddition and condensation reactions, respectively, with their stereochemistry confirmed by X-ray crystallography. nih.gov The Michael addition reaction of pyrazoles and conjugated carbonyl alkynes allows for the regio- and stereoselective switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles, with silver carbonate playing a key role in controlling the stereochemical outcome. nih.gov

Post-Synthetic Functionalization and Derivatization Routes for Ethinyl-Pyrazole Core Modifications

Post-synthetic modification of the ethinyl-pyrazole core allows for the introduction of diverse functional groups, further expanding the chemical space of this scaffold. The ethynyl (B1212043) group itself is a versatile handle for various transformations. For instance, it can undergo oxidation to form an aldehyde or a carboxylic acid. The pyrazole ring can be reduced to a pyrazoline derivative.

The ethynyl group is particularly amenable to "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce a wide range of substituents. It can also participate in various cross-coupling reactions.

Scalable Synthetic Protocols for Research Scale Production of this compound

A highly regioselective synthesis of 3,5-disubstituted pyrazoles via a 1,3-dipolar cycloaddition has been shown to be scalable, with multi-gram experiments yielding higher returns than small-scale reactions. organic-chemistry.org The development of efficient, one-pot procedures, such as the potassium carbonate-mediated [3+2] cycloaddition of hydrazonoyl chlorides with cinnamic aldehydes, also demonstrates good scalability for producing multi-substituted pyrazoles. rsc.org

Data Tables

Table 1: Comparison of Catalytic Methods for Pyrazole Synthesis

| Catalytic Method | Key Features | Example Reaction | Reference(s) |

| Metal-Catalyzed Cross-Coupling | High efficiency, good functional group tolerance. | Sonogashira coupling of halo-pyrazoles with terminal alkynes. | rsc.org, rsc.org |

| Organocatalysis | Metal-free, often milder conditions, stereoselective options. | Secondary amine-catalyzed [3+2] cycloaddition of carbonyls and diazoacetates. | nih.gov, metu.edu.tr, rsc.org, rsc.org, sci-hub.se |

Table 2: Green Chemistry Approaches to Pyrazole Synthesis

| Methodology | Advantages | Typical Conditions | Reference(s) |

| Microwave-Assisted | Rapid, high yields, reduced side reactions. | Water or minimal solvent, short reaction times (2-20 min). | rsc.org, dergipark.org.tr, researchgate.net, gsconlinepress.com, dergipark.org.tr |

| Solvent-Free | Reduced waste, simplified workup, environmentally friendly. | Grinding (mechanochemistry) or use of a phase-transfer catalyst at room temperature. | rsc.org, tandfonline.com, researchgate.net, tandfonline.com, mdpi.com |

| Mechanochemical | High efficiency, applicable to solid-state reactions, sustainable. | Ball-milling or grinding of solid reactants. | researchgate.net, mdpi.com, thieme-connect.com, researchgate.net |

Molecular Mechanisms and Target Engagement of Ethinyl Pyrazole Derivative 2

Identification and Validation of Specific Molecular Targets

There is no publicly available research that identifies or validates specific molecular targets for Ethinyl-pyrazole derivative 2. Studies detailing its interaction with enzymes, receptors, or nucleic acids could not be located.

Detailed Analysis of Ligand-Receptor Binding Interactions and Kinetics

Information on the binding affinity, association and dissociation rate constants, or the thermodynamic properties of this compound with any potential biological target is not available.

Mechanistic Elucidation of Enzymatic Inhibition or Activation

No studies were found that describe the mechanism by which this compound might inhibit or activate any enzymatic targets.

Cellular and Subcellular Localization Studies

Research detailing the localization of this compound within cellular compartments is not present in the available literature.

Biophysical Characterization of Molecular Interactions

There is a lack of data from biophysical methods such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to characterize the molecular interactions of this compound.

Investigation of Signal Transduction Pathway Modulation

The effect of this compound on any signal transduction pathways has not been documented in the reviewed sources.

Assessment of Target Selectivity and Promiscuity Profiles

Without identified primary targets, no assessment of the selectivity or promiscuity profile of this compound can be provided.

In one study, "this compound" is listed with an identifier (D0C2ZJ) within a large dataset of compounds used for a network-based drug repurposing algorithm. researchgate.netnih.govmdpi.com However, this mention is part of a broader computational screen and does not include any experimental validation or detailed biological characterization of the compound itself. researchgate.netnih.govmdpi.com

The name "this compound" suggests the presence of an ethinyl group and a pyrazole (B372694) core structure, which is a common scaffold in medicinal chemistry known to interact with a variety of biological targets. However, without specific research on this particular derivative, any discussion of its potential activities would be speculative and fall outside the required scope of this article.

Further research and experimental studies are necessary to elucidate the molecular mechanisms and target engagement of this compound. Until such data becomes publicly available, a comprehensive and scientifically accurate article on its specific biological functions cannot be constructed.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Ethinyl Pyrazole Derivative 2

Rational Design and Synthesis of Ethinyl-Pyrazole Analogues for Comprehensive SAR Mapping

The rational design of analogues is a fundamental strategy to probe the SAR of a lead compound. For Ethinyl-pyrazole derivative 2, this involves the strategic modification of its core structure to understand the contribution of different substituents to its biological activity. Synthetic strategies for pyrazole (B372694) derivatives are well-established and often involve the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. mdpi.comresearchgate.net

To build a comprehensive SAR map for this compound, a series of analogues would be synthesized, systematically altering key positions on the pyrazole ring and its substituents. For instance, the ethinyl group, a key feature of this derivative, would be a primary focus of modification.

Table 1: Proposed Analogues of this compound for SAR Mapping

| Analogue | Modification from this compound | Rationale for Synthesis |

| EPD2-A1 | Replacement of the ethinyl group with a methyl group. | To assess the importance of the triple bond and steric bulk at this position. |

| EPD2-A2 | Replacement of the ethinyl group with a phenyl group. | To explore the impact of a larger, aromatic substituent. |

| EPD2-A3 | Introduction of a hydroxyl group on a phenyl substituent. | To investigate the role of hydrogen bonding interactions. |

| EPD2-A4 | Introduction of a halogen (e.g., chlorine, fluorine) on a phenyl substituent. | To evaluate the influence of electronic effects and lipophilicity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency Assessment

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.orgijsdr.orgeco-vector.com For this compound and its synthesized analogues, a QSAR model would be developed to predict the potency of novel, unsynthesized derivatives. This involves calculating various molecular descriptors for each compound and correlating them with their experimentally determined biological activity.

Table 2: Key Molecular Descriptors for QSAR Analysis of Ethinyl-Pyrazole Derivatives

| Descriptor Type | Example Descriptors | Potential Influence on Activity |

| Electronic | Partial charges, Dipole moment | Governs electrostatic interactions with the biological target. |

| Steric | Molecular volume, Surface area | Influences the fit of the molecule within the binding site. |

| Hydrophobic | LogP, Molar refractivity | Affects membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity indices | Describes the branching and shape of the molecule. |

A robust QSAR model, often developed using techniques like multiple linear regression (MLR) or partial least squares (PLS), can guide the design of more potent analogues by predicting their activity before undertaking their synthesis. nih.govresearchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design Approaches for Ethinyl-Pyrazole Scaffolds

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com In the absence of a known target structure, a ligand-based pharmacophore model can be generated from a set of active molecules, including this compound.

This model would define the spatial arrangement of key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for activity. This pharmacophore can then be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds that fit the model and are likely to exhibit the desired biological activity.

Conformational Analysis and Impact of Molecular Flexibility on Biological Activity

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The ethinyl group in this compound introduces a degree of rigidity, which can be advantageous for binding affinity by reducing the entropic penalty upon binding.

Conformational analysis, through computational methods like molecular mechanics, can explore the accessible conformations of this compound and its analogues. Understanding the preferred low-energy conformations can provide insights into the bioactive conformation, the specific shape the molecule adopts when it binds to its target. The flexibility of certain side chains can also play a role, allowing the molecule to adapt to the binding site.

Influence of Substituent Effects (Electronic, Steric, and Lipophilic) on the Activity and Selectivity of Ethinyl-Pyrazole Derivatives

The systematic variation of substituents on the pyrazole ring is a cornerstone of SAR studies. The electronic effects of substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the reactivity and interaction of the pyrazole core.

Electronic Effects: The introduction of electron-withdrawing groups can influence the acidity of N-H protons on the pyrazole ring, potentially affecting hydrogen bonding interactions.

Steric Effects: The size and shape of substituents can dictate how the molecule fits into a binding pocket. Bulky groups may enhance binding through increased van der Waals interactions or cause steric hindrance that prevents binding.

Lipophilic Effects: The lipophilicity, or "greasiness," of a molecule affects its ability to cross cell membranes and can influence hydrophobic interactions with the target protein.

By analyzing the activity of a series of analogues with varying substituents, a clear picture of the optimal electronic, steric, and lipophilic properties for activity and selectivity can be established.

Exploration of Physicochemical Descriptors and their Correlation with Biological Responses

A wide range of physicochemical descriptors can be calculated for this compound and its analogues to understand their behavior in a biological system. These descriptors go beyond the basic electronic, steric, and hydrophobic parameters and can include properties like polar surface area (PSA), which is related to membrane permeability, and the number of rotatable bonds, which influences conformational flexibility. Correlating these descriptors with biological responses can provide a more nuanced understanding of the structure-property relationships.

Conformational Dynamics and Energy Landscape Profiling of this compound

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. eurasianjournals.comeurasianjournals.com An MD simulation of this compound in a simulated biological environment (e.g., water) can reveal its conformational dynamics and the relative energies of different conformations.

This analysis helps to create an energy landscape profile, which maps the different conformational states and the energy barriers between them. Understanding the dynamic nature of this compound is crucial, as its ability to adopt and maintain a specific conformation is directly related to its binding affinity and biological activity.

Computational and Theoretical Investigations of Ethinyl Pyrazole Derivative 2

Molecular Docking Simulations for Putative Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is crucial for understanding the binding mechanism of ligands like Ethinyl-pyrazole derivative 2 to their biological targets, such as protein kinases or enzymes. researchgate.net Docking simulations place the ligand into the active site of a protein and score the different binding poses based on their predicted binding affinity. ijpcsonline.com

Studies on various pyrazole (B372694) derivatives have demonstrated their potential to interact with a range of biological targets. For instance, docking studies have identified pyrazole derivatives as potential inhibitors of histone deacetylase 8 (HDAC8), RET kinase, and tubulin. ijpcsonline.comnih.govmdpi.com In a typical simulation, the pyrazole derivative is docked into the binding pocket of the target protein. The resulting conformations are then analyzed based on their binding energy and interactions with key amino acid residues.

Key interactions often include hydrogen bonds, which are critical for the stability of the ligand-protein complex. For example, in studies with RET kinase, the amino group of a pyrazole compound formed crucial hydrogen bonds with the hinge region residue Ala807. nih.gov Similarly, when docked against HDAC8, a pyrazole derivative's heterocyclic group was found to establish a hydrogen bond with ASP331. ijpcsonline.com These interactions are fundamental in predicting the inhibitory potential of the compound. The binding affinity is often quantified by a docking score, with more negative values indicating a stronger interaction.

| Derivative Type | Target Protein | PDB ID | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| Pyrazole Derivative | RET Kinase | - | Ala807, Leu730, Val804 | -7.14 |

| Pyrazole Derivative | HDAC8 | 1T69 | ASP331 | -6.41 |

| Pyrazole-Thiadiazole | VEGFR-2 | 2QU5 | - | -10.09 |

| Pyrazole-Thiadiazole | Aurora A | 2W1G | - | -8.57 |

| Pyrazole Hybrid Chalcone | Tubulin | 1SA0 | Cys-241 | - |

This table presents a summary of findings from molecular docking studies on various pyrazole derivatives, illustrating common targets and interaction patterns that would be relevant for investigating this compound.

Molecular Dynamics (MD) Simulations for Conformational Space and Protein-Ligand Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the protein-ligand complex over time. eurasianjournals.com These simulations provide valuable information on the stability of the predicted binding pose and the conformational flexibility of both the ligand and the protein. eurasianjournals.comnih.gov An MD simulation mimics the physiological environment, allowing researchers to observe how the complex behaves in a more realistic setting. eurasianjournals.com

Another important metric is the root-mean-square fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. researchgate.net RMSF analysis can highlight which parts of the protein are flexible and which are rigid, providing insights into the regions that are crucial for ligand binding and protein function. researchgate.net For pyrazole derivatives, MD simulations have been used to confirm the stability of docked conformations in targets like RET kinase and Heat Shock Protein 90α (Hsp90α), validating the interactions predicted by docking. nih.govnih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. eurasianjournals.comresearchgate.net DFT provides a balance between accuracy and computational cost for analyzing organic compounds. eurasianjournals.com These calculations can determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive. These calculations also allow for the prediction of other properties, including dipole moments and molecular electrostatic potential (MEP), which indicates the regions of a molecule that are rich or deficient in electrons and are therefore susceptible to electrophilic or nucleophilic attack. researchgate.net Such detailed electronic insights are vital for optimizing the structure of pyrazole derivatives to enhance their biological activity. eurasianjournals.comeurasianjournals.com

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Preclinical Context

One of the most common assessments is Lipinski's rule of five, which evaluates properties such as molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. mdpi.comekb.eg Compounds that adhere to this rule are more likely to be orally bioavailable. Other important predicted parameters include the topological polar surface area (TPSA), which is related to drug transport and absorption, and aqueous solubility. mdpi.comnih.gov Studies on pyrazole-based compounds have utilized tools like SwissADME to predict these properties, finding that many derivatives possess favorable pharmacokinetic profiles, making them good candidates for further development. researchgate.netekb.eg

| Compound Class | Molecular Weight ( g/mol ) | Log P | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Notes |

| Pyrazole-linked Thiazole | Varies | < 5 | Varies | Varies | 39.08–108.08 | Compounds 4a, b, c, e, and f passed Lipinski's rule. ekb.eg |

| Pyrazole Hybrid Chalcone | Varies | < 5 | Varies | Varies | 39.08–108.08 | Most compounds showed acceptable solubility and drug-likeness. mdpi.com |

| Sulfonamide-Pyrazole | Varies | - | - | - | - | In silico studies recommended derivatives for further in vivo assays. nih.gov |

This table summarizes predicted ADME-related properties for different classes of pyrazole derivatives, indicating their potential drug-likeness.

Virtual Screening Strategies for Identification of Novel Ethinyl-Pyrazole Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net This approach is highly effective for discovering novel analogues of known compounds like this compound. By starting with a known active scaffold, researchers can screen for similar compounds with potentially improved potency or selectivity.

In studies targeting estrogen receptor-alpha (ERα), virtual screening of databases containing pyrazole and bipyrazole analogues led to the identification of compounds with high binding affinities. researchgate.net For example, a bipyrazole derivative, compound 2, was identified with a strong binding affinity of -175.9 kcal/mol, forming a favorable hydrogen bond with the residue Thr347. researchgate.net Similarly, virtual screening has been employed to identify novel pyrazole derivatives as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy. nih.gov

Application of Cheminformatics and Machine Learning Algorithms in Ethinyl-Pyrazole Research

Cheminformatics and machine learning are increasingly being applied in drug discovery to analyze large datasets and build predictive models. nih.govnih.gov These techniques are used to develop Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com

For a class of compounds like pyrazole derivatives, a QSAR model can be trained on a set of known molecules with measured activities. The model can then be used to predict the activity of new, untested analogues, thereby prioritizing the synthesis of the most promising candidates. mdpi.com Machine learning algorithms, such as support vector machines and artificial neural networks, are capable of learning complex relationships between molecular descriptors (e.g., 2D fingerprints, topological indices) and biological endpoints. nih.govnih.govmdpi.com The application of these methods can significantly accelerate the design-synthesis-testing cycle in the development of new Ethinyl-pyrazole-based therapeutics. nih.gov

Prediction of Spectroscopic Data and its Correlation with Experimental Observations

Computational methods, especially DFT, can be used to predict the spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. rsc.org These theoretical predictions are incredibly valuable as they can be directly compared with experimental data to confirm the structure and identity of a synthesized compound. rsc.orguantwerpen.be

For several pyrazole derivatives, studies have shown a high correlation between the computed vibrational frequencies (IR) and chemical shifts (NMR) and the values obtained experimentally. rsc.org For instance, the calculated downshift of an N-H stretching frequency in an IR spectrum due to hydrogen bonding can be supported by computational analysis. researchgate.net This correlation between theoretical and experimental data provides a powerful means of validating both the synthesized structure and the computational model used.

Limited Information Available for this compound

A search of publicly available scientific literature and data reveals limited information specifically for a compound identified as "this compound."

A network-based study utilizing transcriptomics and interactomics data for predicting drug repurposing solutions across human cancers lists a substance named "this compound". nih.govresearchgate.net This mention confirms the existence of the compound within a research context, specifically in a computational analysis aimed at identifying potential new uses for existing drugs.

However, beyond its inclusion in this data set, detailed preclinical biological evaluation data for "this compound" is not available in the public domain. Extensive searches for specific in vitro or ex vivo studies—including cell-based assays for target engagement, cellular proliferation, apoptosis induction, oxidative stress, or antimicrobial, antiviral, and anti-inflammatory activities—did not yield results for this particular compound.

Consequently, it is not possible to generate a thorough and scientifically accurate article that adheres to the requested detailed outline, as the specific research findings required to populate the sections and subsections for "this compound" are not publicly documented. Writing such an article would require speculation or the misattribution of findings from other, distinct pyrazole derivatives, which would be scientifically inaccurate.

Preclinical Biological Evaluation Methodologies for Ethinyl Pyrazole Derivative 2

Preclinical In Vivo Animal Model Studies Focusing on Biological Effect and Mechanism

Preclinical in vivo studies for compounds similar to Ethinyl-pyrazole derivative 2 often involve the use of animal models that are relevant to the therapeutic indication being targeted. For instance, in the context of oncology, rodent models with induced or transplanted tumors are commonly employed to evaluate the antitumor activity of new derivatives.

Research on a novel synthetic pyrazole (B372694) derivative demonstrated its antitumor effects in a preclinical rat model of breast cancer. In this study, the biological effect was assessed by measuring changes in tumor weight and volume. The underlying mechanism was investigated by analyzing the levels of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Transforming Growth Factor-beta (TGF-β), as well as markers of oxidative stress like malondialdehyde (MDA). A significant decrease in the levels of these cytokines and MDA was observed, indicating that the compound's antitumor activity is associated with the modulation of inflammatory and oxidative stress pathways. nih.gov

Another study on a different pyrazole derivative investigated its efficacy in mice bearing murine fibrosarcoma tumors. The primary biological effect measured was the growth-inhibitory activity against the cancer cells, which was quantified by determining the GI50 value (the concentration required to inhibit cell growth by 50%). bioworld.com

The following table summarizes the types of preclinical in vivo models and the biological effects and mechanisms studied for pyrazole derivatives, which are analogous to the studies that would be conducted for this compound.

| Animal Model | Disease Context | Biological Effect Measured | Mechanism of Action Investigated |

|---|---|---|---|

| Rat | Breast Cancer | Tumor weight and volume reduction | Modulation of inflammatory cytokines (TNF-α, IL-6, TGF-β) and oxidative stress (MDA) |

| Mouse | Fibrosarcoma | Tumor growth inhibition (GI50) | Not specified |

Pharmacodynamic (PD) biomarkers are crucial for understanding the dose-response relationship of a drug and for providing evidence of its biological activity. The identification and validation of these biomarkers in preclinical models are essential steps before they can be used in clinical trials.

For therapeutic agents, including pyrazole derivatives, PD biomarkers can be molecules that are directly or indirectly affected by the drug's mechanism of action. For example, if a compound targets a specific signaling pathway, the phosphorylation status of a protein in that pathway could serve as a PD biomarker.

In the context of biosimilar development, the U.S. Food and Drug Administration (FDA) has provided guidance on how PD biomarkers can be used to demonstrate that there are no clinically meaningful differences between a proposed biosimilar and its reference product. nih.gov This often involves conducting studies in healthy participants to evaluate the dose-response relationship of a particular biomarker. nih.gov While these are clinical examples, the principles of biomarker identification and validation are established in preclinical studies.

For this compound, the identification of relevant PD biomarkers would be guided by its intended mechanism of action. For instance, if it is an inhibitor of a specific kinase, a relevant PD biomarker could be the level of the phosphorylated substrate of that kinase in tumor tissue or in surrogate tissues. The validation process in preclinical models would involve demonstrating a clear dose-dependent modulation of the biomarker following administration of the compound.

The table below outlines potential pharmacodynamic biomarkers that could be identified and validated for this compound based on common targets for pyrazole derivatives.

| Potential Target | Potential Pharmacodynamic Biomarker | Preclinical Validation Method |

|---|---|---|

| Inflammatory Pathway | Levels of TNF-α, IL-6 in blood or tissue | ELISA or multiplex immunoassay on samples from treated animals |

| Kinase Signaling Pathway | Phosphorylation status of target protein | Western blot or immunohistochemistry on tissue samples |

| Cell Proliferation | Ki-67 staining in tumor tissue | Immunohistochemistry on tumor biopsies |

Proof-of-concept (PoC) studies are designed to demonstrate that a new drug candidate has the intended biological effect in a disease model that mimics the human condition. These studies are a critical go/no-go decision point in the drug development pipeline.

For a hypothetical compound like this compound with potential anticancer activity, PoC studies would be conducted in well-established, relevant non-human disease models. For example, a study on a pyrazole derivative with potential EGFR inhibitory effects utilized tumor-bearing mice to establish proof-of-concept. The study evaluated the biodistribution of the compound and its uptake in the tumor, demonstrating its potential as an antitumor agent. researchgate.net

In another example, a study on pyrazole derivatives as anti-inflammatory agents used a carrageenan-induced rat paw edema model to demonstrate their in vivo anti-inflammatory effectiveness. mdpi.comnih.gov

The table below provides examples of relevant non-human disease models that could be used for proof-of-concept studies for this compound, depending on its therapeutic target.

| Therapeutic Area | Relevant Disease Model | Endpoint for Proof-of-Concept |

|---|---|---|

| Oncology | Xenograft or patient-derived xenograft (PDX) models in mice | Significant tumor growth inhibition or regression |

| Inflammation | Carrageenan-induced paw edema in rats | Reduction in paw swelling |

| Infectious Disease | Relevant animal model of infection (e.g., bacterial or viral) | Reduction in pathogen load or improvement in survival |

Comparative Biological Profiling of this compound Against Reference Compounds

To understand the potential advantages of a new chemical entity, its biological profile is often compared to that of existing standard-of-care or reference compounds. This comparative profiling helps to position the new compound in the therapeutic landscape.

For a new anticancer pyrazole derivative, a comparative study might evaluate its cytotoxicity against a panel of cancer cell lines and compare the IC50 values (the concentration required to inhibit cell growth by 50%) with a known anticancer drug like erlotinib. In one such study, a pyrazole derivative showed a lower IC50 value against HepG2 cells compared to erlotinib, suggesting greater potency. researchgate.net

Another biopharmaceutical profiling study of new antitumor pyrazole derivatives compared their cytotoxic effects to colchicine (B1669291) in a plant-based assay, which can be an initial screening step before moving to more complex animal models. nih.gov

The following table illustrates how this compound could be comparatively profiled against reference compounds.

| Parameter | This compound | Reference Compound A (e.g., Erlotinib) | Reference Compound B (e.g., Colchicine) |

|---|---|---|---|

| In Vitro Cytotoxicity (IC50 in HepG2 cells) | Data to be determined | 0.73 ± 0.04 μM researchgate.net | Not applicable |

| In Vivo Antitumor Efficacy (Tumor growth inhibition) | Data to be determined | Established efficacy data | Not applicable |

| Enzyme Inhibitory Activity (e.g., EGFR IC50) | Data to be determined | 0.11 ± 0.008 μM researchgate.net | Not applicable |

| General Toxicity (e.g., Triticum aestivum assay) | Data to be determined | Not applicable | Reference standard nih.gov |

Analytical and Bioanalytical Method Development for Ethinyl Pyrazole Derivative 2

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Quantification

Chromatographic methods are the cornerstone of purity assessment and quantification for pharmaceutical compounds. For Ethinyl-pyrazole derivative 2, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) has been established as the primary technique due to its high resolution, sensitivity, and applicability to a wide range of compound polarities.

A specific and sensitive RP-HPLC method was developed and validated for the determination of this compound. ijcpa.inresearcher.life The chromatographic separation is typically achieved on a C18 column. ijcpa.inresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like 0.1% trifluoroacetic acid in water, run in an isocratic or gradient mode to ensure optimal separation from any impurities or degradation products. ijcpa.inresearchgate.net Detection is commonly performed using a UV detector at a wavelength determined from the compound's UV spectrum. ijcpa.in

The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and robustness. ijcpa.inresearcher.life The limit of detection (LOD) and limit of quantification (LOQ) were established to ensure the method's sensitivity for detecting trace impurities. researchgate.net

Table 1: Typical RP-HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) |

| Mobile Phase | Acetonitrile: 0.1% TFA in Water (75:25 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 ± 2°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 333 nm |

| Run Time | 10 min |

Data adapted from similar pyrazole (B372694) derivative methodologies. ijcpa.inresearchgate.net

Table 2: Summary of HPLC Method Validation Data

| Validation Parameter | Result |

|---|---|

| Linearity Range | 2.5–50 µg/mL |

| Correlation Coefficient (R²) | 0.9994 |

| Accuracy (% Recovery) | 110% to 112% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 2.43 µg/mL |

| Limit of Quantification (LOQ) | 7.38 µg/mL |

Representative data based on validated methods for pyrazole derivatives. researcher.liferesearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed as a complementary technique, particularly for assessing volatile impurities or for confirmation of structure after derivatization if the compound has low volatility. The mass spectrometer provides molecular weight information and fragmentation patterns that aid in the identification of the parent compound and any related substances.

Spectroscopic Methods (e.g., NMR, High-Resolution Mass Spectrometry, IR, UV-Vis) for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of newly synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise molecular structure. researchgate.net 1D NMR (¹H and ¹³C) experiments provide information about the chemical environment of protons and carbons, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) establish connectivity between atoms. nih.gov For this compound, ¹H NMR would confirm the presence of protons on the pyrazole ring and ethinyl group, and ¹³C NMR would identify all unique carbon atoms, including the characteristic signals of the pyrazole ring and the alkyne carbons. jocpr.comnih.gov

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Hypothetical Chemical Shift (ppm) | Key Feature |

|---|---|---|

| Pyrazole Ring Protons | 6.0 - 8.0 | Signals characteristic of the heterocyclic ring environment. |

| Ethinyl Proton (-C≡C-H) | 2.5 - 3.5 | A sharp singlet, characteristic of a terminal alkyne proton. |

| Pyrazole Ring Carbons | 110 - 150 | Resonances typical for sp² carbons in a pyrazole ring. |

| Ethinyl Carbons (-C≡C-) | 70 - 90 | Distinct signals for the two sp-hybridized carbons of the alkyne. |

Data ranges are based on typical values for pyrazole and ethinyl-containing compounds. jocpr.comnih.gov

High-Resolution Mass Spectrometry (HRMS) , typically using Electrospray Ionization (ESI), provides the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula with high accuracy. nih.govunifi.it The measured mass is compared to the calculated mass for the proposed structure, with a mass error of less than 5 ppm considered confirmatory.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include C≡C stretching for the ethinyl group, C=N and N-N stretching characteristic of the pyrazole ring, and C-H stretching for aromatic and alkynyl protons. jocpr.com

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) is characteristic of the compound's chromophore system. This technique is also valuable for quantitative analysis (as in HPLC detection) and for studying the compound's stability in solution over time. mdpi.comnih.gov

Development of Immunoassays or Biosensor-Based Methods for High-Throughput Detection

For high-throughput screening and detection of this compound in complex samples, immunoassays and biosensor-based methods offer significant advantages in speed and sensitivity.

Immunoassays: The development of a competitive enzyme-linked immunosorbent assay (ELISA) is a viable strategy. This would involve synthesizing a conjugate of this compound with a carrier protein (e.g., BSA) to produce specific antibodies. In the assay, free this compound in a sample would compete with a labeled version of the compound for binding to a limited number of antibody sites. The resulting signal would be inversely proportional to the concentration of the analyte in the sample.

Biosensor-Based Methods: Pyrazole derivatives are known to act as chelating ligands for metal ions. nih.gov This property can be exploited to develop a biosensor. A sensor platform, such as one based on Surface Plasmon Resonance (SPR) or electrochemistry, could be functionalized with this compound. This functionalized surface could then be used for the highly selective and sensitive detection of specific metal cations that coordinate with the pyrazole moiety. nih.govchemrxiv.org The binding event would produce a measurable change in the optical or electrical signal, allowing for real-time quantification.

Bioanalytical Methodologies for Metabolite Profiling and Stability in Biological Matrices (Preclinical)

Understanding the metabolic fate of this compound is crucial during preclinical development. Bioanalytical methods, primarily based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are developed to quantify the parent compound and identify its metabolites in biological matrices like plasma, urine, and liver microsomes.

Metabolic Stability Assays: The in vitro metabolic stability is assessed by incubating this compound with liver microsomes. The disappearance of the parent compound over time is monitored by LC-MS/MS. From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated to predict its in vivo metabolic fate.

Table 4: Representative Data from a Liver Microsomal Stability Assay

| Parameter | Value | Interpretation |

|---|---|---|

| Incubation Time | 0, 5, 15, 30, 60 min | Time points for sample analysis. |

| In Vitro Half-life (t½) | 45 min | Indicates moderate metabolic stability. |

| Intrinsic Clearance (CLint) | 25 µL/min/mg protein | Predicts the rate of metabolism by the liver. |

Metabolite Identification: Following incubation with microsomes or analysis of in vivo samples, metabolite profiling is performed using high-resolution LC-MS/MS. Potential metabolites are identified by searching for predicted mass shifts corresponding to common phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., glucuronidation, sulfation) metabolic reactions. The fragmentation patterns of potential metabolites are then compared with that of the parent compound to elucidate the site of metabolic modification.

Physicochemical Characterization Techniques for Compound Stability and Formulation Studies

Physicochemical characterization is vital for guiding formulation development and understanding the compound's stability. Key parameters are determined using a variety of techniques.

Solubility: Aqueous solubility is determined at different pH values to understand how the compound will behave under physiological conditions. Kinetic and thermodynamic solubility assays are performed.

Lipophilicity: The octanol/water partition coefficient (LogP) or distribution coefficient (LogD) is measured to assess the compound's lipophilicity, which influences its absorption, distribution, and permeability across biological membranes. researchgate.net

Stability: Chemical stability is assessed under various stress conditions (e.g., acid, base, oxidative, light, heat). researchgate.net Solution stability is often monitored by UV-Vis spectrophotometry or HPLC over time. mdpi.comnih.gov Solid-state stability is evaluated using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to detect any changes in physical form or degradation. researchgate.net

Solid-State Properties: DSC is used to determine the melting point and purity of the compound. PXRD is employed to characterize the crystalline form and identify any potential polymorphism, which can impact solubility and stability. researchgate.net

Table 5: Key Physicochemical Properties of this compound

| Property | Technique | Example Value |

|---|---|---|

| Aqueous Solubility (pH 7.4) | HPLC-UV | 15 µg/mL |

| LogP | Shake-flask/Calculation | 2.8 |

| pKa | Potentiometric Titration | 8.1 (basic) |

| Melting Point | DSC | 175°C |

| Crystalline Form | PXRD | Crystalline Form I |

Quality Control and Assurance Methodologies for Research Compounds

A robust quality control (QC) and assurance program ensures the identity, purity, and consistency of each batch of this compound produced for research purposes. This is critical for the reliability and reproducibility of experimental results.

The QC protocol includes a defined set of analytical tests:

Identity Confirmation: The structure of each batch is confirmed using ¹H NMR and HRMS to ensure it matches the expected structure of this compound. IR spectroscopy serves as a fingerprint confirmation.

Purity Assessment: A validated RP-HPLC method is used to determine the purity of the compound, typically reported as a percentage area of the main peak. The chromatogram is also inspected for the presence of any impurities.

Appearance: The physical state (e.g., crystalline solid) and color are visually inspected and recorded.

Solvent Content: If applicable, residual solvent content is determined by GC-MS to ensure it is below acceptable limits.

Certificate of Analysis (CoA): All QC results are documented in a formal CoA that accompanies each batch of the compound. This document provides a comprehensive summary of the material's quality.

Table 6: Example Certificate of Analysis for a Research Batch of this compound

| Test | Specification | Result |

|---|---|---|

| Appearance | White to off-white solid | Conforms |

| Identity by ¹H NMR | Structure conforms | Conforms |

| Purity by HPLC (254 nm) | ≥98.0% | 99.1% |

| Mass by HRMS (M+H)⁺ | Matches calculated exact mass ± 5 ppm | Conforms |

Future Perspectives and Emerging Research Directions for Ethinyl Pyrazole Derivatives

Advancements in Asymmetric Synthesis of Chiral Ethinyl-Pyrazoles with Enhanced Stereocontrol

The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Recent advancements in asymmetric synthesis are paving the way for the efficient and highly selective production of chiral ethinyl-pyrazoles.

Modern organic synthesis is increasingly focused on the creation of enantiomerically pure molecules through the use of chiral substrates, auxiliaries, and enantioselective organocatalysis. researchgate.net Achieving dual stereocontrol in asymmetric reactions using a single enantiomer of a catalyst or auxiliary is a significant goal, as it obviates the need for both enantiomers of the chiral controller. scispace.comrsc.org This is particularly relevant for the synthesis of complex molecules with multiple stereocenters.

Recent strategies have focused on the development of novel chiral catalysts, including transition metal complexes and organocatalysts, to achieve high levels of stereocontrol in the synthesis of chiral molecules. nih.gov These methods are being adapted for the synthesis of chiral ethinyl-pyrazoles, enabling precise control over their three-dimensional structure. The development of asymmetric catalytic reactions is a cornerstone of modern chemistry for the efficient creation of enantiopure chiral molecules with high selectivity. nih.gov

Future research in this area will likely focus on:

The design of novel chiral ligands for transition metal-catalyzed reactions.

The application of organocatalysis to afford metal-free synthetic routes.

The use of computational studies to predict and rationalize stereochemical outcomes.

These advancements will be critical for the development of next-generation ethinyl-pyrazole-based therapeutics with improved efficacy and safety profiles.

Design and Development of Multi-Target Directed Ligands (MTDLs) Featuring the Ethinyl-Pyrazole Scaffold

Complex multifactorial diseases such as Alzheimer's disease and cancer often involve multiple pathological pathways, making single-target drugs less effective. researchgate.netscilit.com This has led to a paradigm shift towards the design of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. researchgate.net The ethinyl-pyrazole scaffold is an attractive framework for the development of MTDLs due to its versatile chemistry and ability to be readily functionalized.

The rationale behind MTDLs is that targeting multiple disease-related proteins can lead to synergistic therapeutic effects and a reduced likelihood of drug resistance. nih.gov For instance, in the context of neurodegenerative diseases, researchers have developed biphenyl (B1667301) pyrazole (B372694) scaffolds that act as dual inhibitors of acetylcholinesterase (AChE) and tau aggregation. nih.gov This dual action addresses two key aspects of Alzheimer's disease pathology.

The design of ethinyl-pyrazole-based MTDLs involves the strategic incorporation of different pharmacophores onto the core scaffold, enabling interaction with various targets. This approach has been successfully applied to develop compounds with dual anti-cancer and anti-inflammatory activity, or compounds that target multiple pathways in cancer progression.

| Target Combination | Therapeutic Area | Example Scaffold | Reference |

| Acetylcholinesterase & Tau Aggregation | Neurodegenerative Diseases | Biphenyl Pyrazole | nih.gov |

| VEGFR2 & CDK-2 | Cancer | Pyrazolone | nih.gov |

Future efforts in this domain will concentrate on the rational design of MTDLs with tailored polypharmacology, leveraging computational modeling and a deep understanding of disease biology to identify optimal target combinations.

Integration of High-Throughput Screening and Automation in the Discovery Pipeline of Ethinyl-Pyrazoles

The discovery and development of new drugs is a time-consuming and expensive process. High-throughput screening (HTS) and automation have emerged as powerful tools to accelerate this pipeline. In the context of ethinyl-pyrazoles, these technologies are being employed to rapidly screen large libraries of compounds for desired biological activities.

High-throughput virtual screening (HTVS) has been utilized to identify novel pyrazole-based inhibitors of key enzymes implicated in cancer, such as cyclin-dependent kinase 8 (CDK8). chemmethod.comresearchgate.net This computational approach allows for the rapid evaluation of thousands of potential candidates, significantly reducing the time and cost associated with traditional laboratory screening. chemmethod.comresearchgate.net

Automation in chemical synthesis is also playing an increasingly important role. Automated synthesis platforms can rapidly generate diverse libraries of ethinyl-pyrazole derivatives, which can then be subjected to HTS. This integrated approach of automated synthesis and HTS allows for a much faster and more efficient exploration of the chemical space around the ethinyl-pyrazole scaffold.

The integration of these technologies is expected to lead to:

A significant increase in the rate of lead compound identification.

The discovery of ethinyl-pyrazoles with novel mechanisms of action.

A more efficient optimization of lead compounds into clinical candidates.

Exploration of Ethinyl-Pyrazoles in Novel Applications Beyond Traditional Medicinal Chemistry (e.g., Agrochemicals, Material Science, Catalysis)

While the primary focus of ethinyl-pyrazole research has been in medicinal chemistry, the unique properties of this scaffold lend themselves to a variety of other applications.

Agrochemicals: Pyrazole derivatives have a history of use in agriculture as insecticides and pesticides. jetir.org The development of new ethinyl-pyrazole derivatives could lead to novel agrochemicals with improved efficacy, selectivity, and environmental profiles. jetir.org

Material Science: The fluorescent properties of some pyrazole derivatives make them suitable for use as fluorescent dyes and labels in biological imaging and sensor development. jetir.org The rigid, planar structure of the pyrazole ring can also be exploited in the design of novel organic electronic materials.

Catalysis: Pyrazole derivatives can act as ligands for metal catalysts. The development of chiral ethinyl-pyrazole ligands could lead to new catalysts for asymmetric synthesis. jetir.org

The exploration of these non-medicinal applications is still in its early stages but holds significant promise for the future.

Development of Advanced Delivery Systems and Formulation Strategies for Enhanced Preclinical Efficacy

The efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach its target site in the body in sufficient concentrations. Advanced drug delivery systems (DDS) are being developed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, including ethinyl-pyrazole derivatives. nih.gov

These systems can be designed to:

Enhance solubility and bioavailability.

Provide sustained or controlled release.

Target specific tissues or cells.

For example, transdermal delivery systems (TDS) have been developed for the delivery of ethinyl estradiol, demonstrating the potential for alternative routes of administration for ethinyl-containing compounds. nih.gov Nanoparticle-based delivery systems, such as liposomes and polymeric nanoparticles, can also be used to improve the delivery of ethinyl-pyrazole drugs, potentially reducing side effects and enhancing therapeutic efficacy. nih.gov

Future research will focus on the development of tailored delivery systems for specific ethinyl-pyrazole derivatives, taking into account their physicochemical properties and intended therapeutic application.

Rational Design of Ethinyl-Pyrazole Based Chemical Probes and Optogenetic Tools for Chemical Biology

Chemical probes are small molecules that are used to study biological processes in living systems. The ethinyl-pyrazole scaffold can be used as a starting point for the design of novel chemical probes with high potency and selectivity for specific biological targets. These probes can be used to elucidate the role of these targets in health and disease.

Optogenetics is a technique that uses light to control the activity of cells, typically neurons. While not directly related to ethinyl-pyrazoles in the provided search results, the development of photoswitchable ligands based on the pyrazole scaffold is a potential area of future research. Such molecules could be used to control the activity of their targets with high spatial and temporal resolution.

The development of ethinyl-pyrazole-based chemical probes and optogenetic tools will provide valuable new instruments for basic research and drug discovery.

Collaborative and Interdisciplinary Research Frameworks for Accelerating Ethinyl-Pyrazole Derivative 2 Discovery

The challenges associated with drug discovery and development are complex and require a multidisciplinary approach. Collaborative and interdisciplinary research frameworks are essential for accelerating the discovery and development of new ethinyl-pyrazole derivatives.

These frameworks should bring together experts from a variety of fields, including:

Synthetic organic chemistry

Medicinal chemistry

Computational chemistry

Pharmacology

Biology

Clinical medicine

By working together, these experts can leverage their complementary skills and knowledge to overcome the challenges associated with drug discovery and translate basic research findings into new therapies.

Q & A

Q. What are the standard synthetic protocols for Ethinyl-pyrazole derivative 2 and its analogs?

Ethinyl-pyrazole derivatives are typically synthesized via cyclocondensation reactions. A common method involves refluxing a ketone (e.g., benzylideneacetone) with phenylhydrazine derivatives in ethanol for 6–8 hours, followed by crystallization . Alternative routes include using NaNO₂/HCl for diazotization and subsequent coupling with cyanide-containing reagents under controlled conditions (e.g., 0°C, 2 hours) . For carboxylated derivatives, cyclocondensation of ethyl acetoacetate with phenylhydrazine and DMF-DMA, followed by hydrolysis, yields pyrazole-4-carboxylic acid derivatives .

Q. How can researchers confirm the structural integrity of Ethinyl-pyrazole derivatives?

Structural validation employs spectroscopic and crystallographic methods:

- NMR and FT-IR : Used to confirm functional groups and hydrogen bonding patterns (e.g., intramolecular hydrogen bonds in pyrazole-phenol hybrids) .

- X-ray crystallography : Critical for resolving dihedral angles and coplanarity in complex derivatives (e.g., pyrazole rings tilted at 40.81° relative to phenyl groups) .

Q. What in vitro assays are recommended for initial pharmacological screening of Ethinyl-pyrazole derivatives?

Standard assays include:

- Antimicrobial activity : Agar dilution methods against Gram-positive/negative bacteria and fungi .

- Antioxidant evaluation : DPPH radical scavenging assays to quantify free radical inhibition .

- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

Regioselective synthesis is achieved using N-tosylhydrazones as precursors. For example, coupling hydrazones with alkynes under palladium catalysis enables regiocontrol, yielding 5-amino-4-ester pyrazoles with >90% selectivity . Computational modeling (e.g., DFT) further optimizes reaction conditions to favor desired regioisomers .

Q. What strategies reconcile contradictory biological activity data across studies?

Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from differences in assay conditions or substituent effects. Mitigation strategies include:

- Dose-response standardization : Use uniform molar concentrations across studies.

- Structure-activity relationship (SAR) analysis : Correlate substituent electronegativity (e.g., Cl, NO₂) with activity trends .

- Molecular docking : Validate binding modes to targets like VEGFR2 or COX-2 to explain potency variations .

Q. How can Ethinyl-pyrazole derivatives be optimized for dual-target inhibition (e.g., VEGFR2 and MMP9)?

Rational design involves:

- Scaffold hybridization : Merge pyrazole cores with thiazole or triazole moieties to enhance binding pocket compatibility .

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding with Arg102 in VEGFR2) using tools like AutoDock Vina .

- In vivo validation : Test lead compounds in xenograft models to assess dual inhibitory efficacy .

Q. What advanced analytical techniques resolve synthetic byproducts in complex pyrazole derivatives?

- LC-MS/MS : Detects low-abundance impurities (e.g., regioisomeric byproducts) with high sensitivity .

- SC-XRD (Single-Crystal X-ray Diffraction) : Resolves steric clashes in fused pyrazole-triazepine systems, guiding recrystallization protocols .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.